N-ethyl-3-methylpyrazin-2-amine

Vue d'ensemble

Description

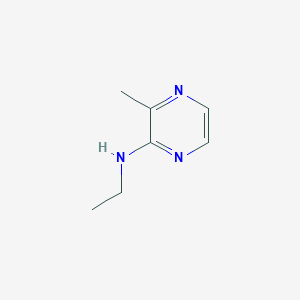

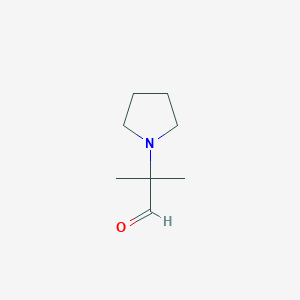

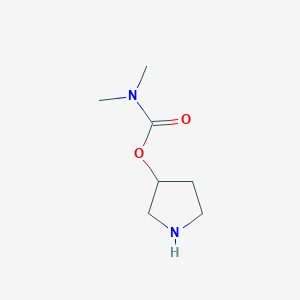

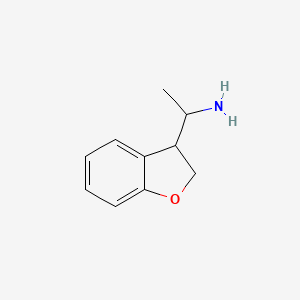

N-ethyl-3-methylpyrazin-2-amine is a heterocyclic organic compound with the CAS Number: 1490918-53-0 . It has a molecular weight of 137.18 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is N-ethyl-3-methyl-2-pyrazinamine . The InChI code for this compound is 1S/C7H11N3/c1-3-8-7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3, (H,8,10) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Biomarkers in Tobacco and Cancer Research

N-ethyl-3-methylpyrazin-2-amine-related compounds have been investigated for their roles as biomarkers in tobacco-related cancer research. Carcinogens and their metabolites, including certain nitrosamines and aromatic amines, have been quantified in the urine of smokers or those exposed to environmental tobacco smoke. This research is pivotal for understanding carcinogen dose, exposure, and metabolism in humans, and these assays are crucial for future studies on tobacco products and strategies for harm reduction (Hecht, 2002).

Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products

Degradation products of chemical warfare agents, including certain nitrosamines and amines, have been assessed for their environmental fate and mammalian and ecotoxicity. This assessment is essential for environmental and occupational health, considering the degradation processes like hydrolysis, microbial degradation, and photolysis (Munro et al., 1999).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective for mineralizing resistant nitrogen-containing compounds, including amines and azo compounds, which are widely used in industries. These processes improve the overall treatment efficacy and focus on all aspects of degradation, considering factors like pH, initial concentration, and treatment time (Bhat & Gogate, 2021).

Surface Waters Contamination and Toxicity

The concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters, including rivers, lakes, and seawater, are crucial for environmental monitoring. The emergence of amine-based post-combustion CO2 capture technologies may represent a significant source of amines to the environment. Understanding the prevalence and toxicity of these compounds is necessary for assessing the environmental impact of new point sources from carbon capture facilities (Poste et al., 2014).

Food Quality and Human Health

The formation of total volatile basic nitrogen (TVB-N) and methylated amines in muscle foods is a growing area of interest, especially concerning food quality and human health. Understanding the biochemical pathways of TVB-N formation and its association with health effects, like atherosclerosis, cancers, and diabetes, is essential for regulatory purposes and evaluating meat quality and acceptability (Bekhit et al., 2021).

Propriétés

IUPAC Name |

N-ethyl-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSMXPZDLIHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)